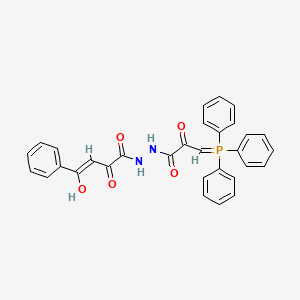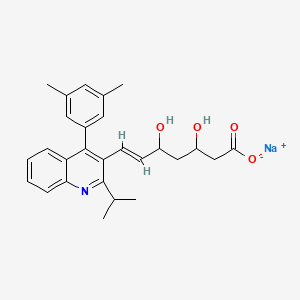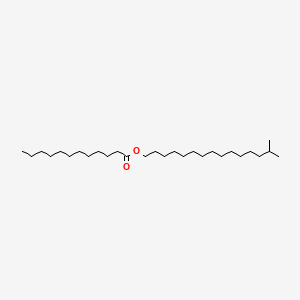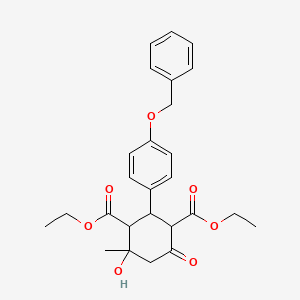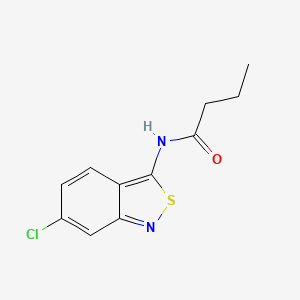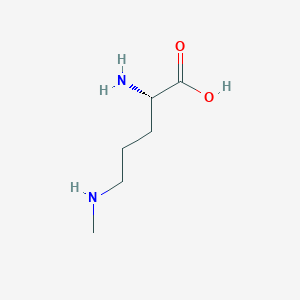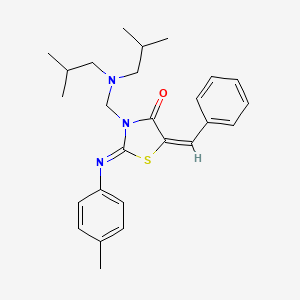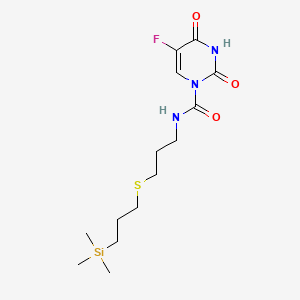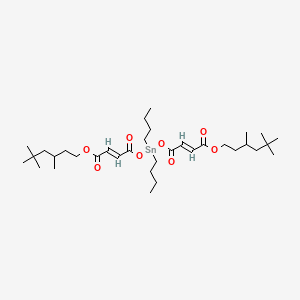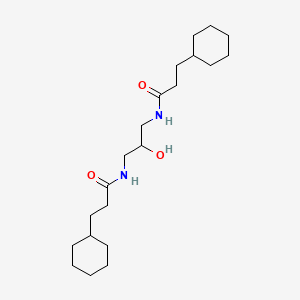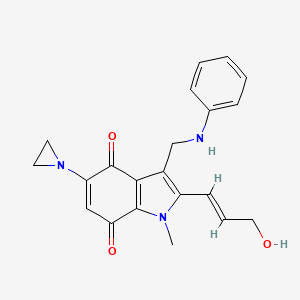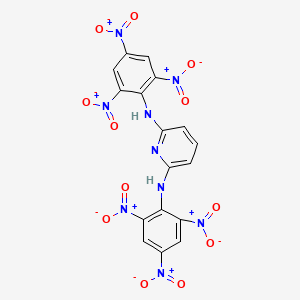
2,6-Pyridinediamine, N,N'-bis(2,4,6-trinitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- is a chemical compound with the molecular formula C17H9N9O12 It is known for its high nitrogen content and the presence of multiple nitro groups, which contribute to its energetic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- typically involves the reaction of 2,6-diaminopyridine with 2,4,6-trinitrochlorobenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2,6-diaminopyridine} + \text{2,4,6-trinitrochlorobenzene} \rightarrow \text{2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)-} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce different functional groups into the molecule.
科学的研究の応用
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- has several scientific research applications:
Chemistry: It is studied for its energetic properties and potential use in the development of new explosives and propellants.
Medicine: Research is conducted to investigate its potential therapeutic effects and mechanisms of action.
Industry: The compound is evaluated for its use in various industrial processes, including the synthesis of other chemicals and materials.
作用機序
The mechanism of action of 2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity and energetic properties. The compound can interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
類似化合物との比較
Similar Compounds
- 2,6-Pyridinediamine, 3,5-dinitro-N,N’-bis(2,4,6-trinitrophenyl)
- 2,6-Bis(picrylamino)pyridine
- 3,5-Dinitro-N,N’-bis(2,4,6-trinitrophenyl)pyrazine-2,6-diamine
Uniqueness
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- is unique due to its specific arrangement of nitro groups and the pyridine core This structure imparts distinct energetic properties and reactivity compared to other similar compounds
特性
CAS番号 |
38082-88-1 |
|---|---|
分子式 |
C17H9N9O12 |
分子量 |
531.3 g/mol |
IUPAC名 |
2-N,6-N-bis(2,4,6-trinitrophenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C17H9N9O12/c27-21(28)8-4-10(23(31)32)16(11(5-8)24(33)34)19-14-2-1-3-15(18-14)20-17-12(25(35)36)6-9(22(29)30)7-13(17)26(37)38/h1-7H,(H2,18,19,20) |
InChIキー |
GPFSORASRNHLMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


